molecular formula C22H24N2O4 B025954 3-Oxo-11-methoxytabersonine CAS No. 102719-84-6

3-Oxo-11-methoxytabersonine

Cat. No.: B025954
CAS No.: 102719-84-6
M. Wt: 380.4 g/mol
InChI Key: ULVYAIAFWAUMLF-LGTSYYJHSA-N
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Description

GSK Compound 34 is a synthetic organic compound developed by GlaxoSmithKline. It is known for its potent inhibitory effects on specific protein targets, making it a valuable tool in biochemical and pharmacological research. The compound’s structure includes a pyrrole-2,5-dione core, substituted with a 5-fluoro-1-methylindol-3-yl group and a 3-(2,3-dihydroxypropylamino)phenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK Compound 34 involves multiple steps, starting with the preparation of the pyrrole-2,5-dione core. This is typically achieved through a condensation reaction between a suitable diketone and an amine. The indole and phenyl groups are then introduced through subsequent substitution reactions, often under conditions that promote regioselectivity and high yield .

Industrial Production Methods: Industrial production of GSK Compound 34 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: GSK Compound 34 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

GSK Compound 34 has a wide range of applications in scientific research:

Mechanism of Action

GSK Compound 34 exerts its effects by binding to the active site of its target protein, thereby inhibiting its normal function. This inhibition disrupts key biochemical reactions within the cell, leading to a cascade of downstream effects. The compound’s molecular targets include enzymes involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: GSK Compound 34 is unique due to its specific structural features and high selectivity for its target protein. Unlike other inhibitors, it combines a pyrrole-2,5-dione core with a fluorinated indole and a dihydroxypropylamino phenyl group, providing a distinct mechanism of action and therapeutic potential .

Properties

IUPAC Name

methyl (12R,19S)-12-ethyl-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-21-8-7-17(25)24-10-9-22(20(21)24)15-6-5-13(27-2)11-16(15)23-18(22)14(12-21)19(26)28-3/h5-8,11,20,23H,4,9-10,12H2,1-3H3/t20-,21-,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVYAIAFWAUMLF-LGTSYYJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3C4([C@H]1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908017
Record name Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102719-84-6
Record name 3-Oxo-11-methoxytabersonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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